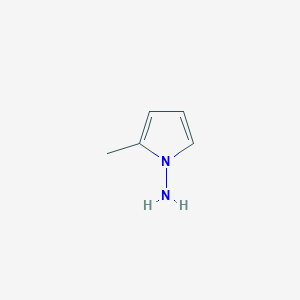

2-Methyl-1H-pyrrol-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8N2 |

|---|---|

Molecular Weight |

96.13 g/mol |

IUPAC Name |

2-methylpyrrol-1-amine |

InChI |

InChI=1S/C5H8N2/c1-5-3-2-4-7(5)6/h2-4H,6H2,1H3 |

InChI Key |

IZIIIJKMXYHEEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CN1N |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Transformations

Strategic Approaches for the Synthesis of 2-Methyl-1H-pyrrol-1-amine and Related N-Pyrrolylamines

The construction of the N-aminopyrrole core, particularly in 2-methyl substituted systems, can be achieved through several strategic approaches. These methods range from the formation of the N-N bond on a pre-existing pyrrole (B145914) ring to the construction of the pyrrole ring itself from acyclic precursors.

Reductive Amination Protocols for N-Pyrrolylamines

Reductive amination serves as a powerful and widely used method for the formation of C-N bonds and is conceptually applicable to the synthesis of N-substituted amines. youtube.comorganic-chemistry.org In the context of this compound, a hypothetical reductive amination pathway would involve the reaction of a suitable carbonyl compound with hydrazine (B178648) or a protected hydrazine derivative, followed by reduction of the resulting hydrazone intermediate.

A general scheme for this one-pot reaction involves the condensation of an aldehyde or ketone with an amine in slightly acidic conditions to form an imine or iminium ion, which is then reduced in situ by a selective reducing agent. youtube.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), which are mild enough not to reduce the initial carbonyl compound. organic-chemistry.orgyoutube.com

While direct examples for this compound are not prevalent in the literature, the synthesis of pyrrolidones from levulinic acid via reductive amination highlights the utility of this reaction type for related nitrogen heterocycles. researchgate.net The key challenge in synthesizing the target compound via this route would be the selection of appropriate pyrrole-based carbonyl precursors and managing the reactivity of the hydrazine component.

Condensation Reactions Utilizing Pyrrole and Amine Precursors

The most classic and direct approach to forming N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or hydrazine. organic-chemistry.org For the synthesis of this compound, this would entail the reaction of 2-methyl-1,4-dicarbonyl precursor with hydrazine.

An operationally simple and economical variation of the Paal-Knorr condensation uses 2,5-dimethoxytetrahydrofuran (B146720) as a surrogate for the 1,4-dicarbonyl compound. This reaction can be catalyzed by iron(III) chloride in water, providing good to excellent yields of N-substituted pyrroles under mild conditions. organic-chemistry.org Adapting this method with hydrazine or a suitable derivative would be a direct route to N-aminopyrroles.

Another strategy involves the formal [4+1] cycloaddition of an allyl ketone with a primary amine, facilitated by an activating agent, to construct the pyrrole ring. acs.org This metal-free approach proceeds through the formation of an episulfonium intermediate, followed by nucleophilic attack by the amine, cyclization, and aromatization. acs.org

Multi-Component Reaction (MCR) Strategies for Pyrrole Ring Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. researchgate.netorientjchem.org Several MCRs have been developed for the synthesis of highly substituted pyrroles, including 2-aminopyrroles. nih.govorganic-chemistry.org

One notable three-component reaction involves the combination of N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides to yield functionalized 2-aminopyrroles. organic-chemistry.org The mechanism is proposed to involve a 1,3-dipolar cycloaddition. organic-chemistry.org Another versatile MCR for synthesizing 2-aminopyrroles involves the reaction of aldehydes, N-(sulfonamido)-acetophenones, and activated methylene (B1212753) compounds like malononitrile (B47326) in one pot. nih.gov

A three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines provides a highly selective route to N-substituted 3-cyanopyrroles. This method is characterized by its high atom efficiency, with water being the only byproduct. mdpi.com Adapting these MCRs by incorporating a hydrazine-based component could potentially lead to the desired N-aminopyrrole core structure.

Directed N-Functionalization of 2-Methylpyrroles

Direct functionalization of the pyrrole nitrogen represents a straightforward synthetic strategy. The N-H bond of pyrrole can be substituted through various reactions. For instance, in ionic liquids, pyrrole undergoes highly regioselective N-alkylation with alkyl halides or N-acylation with sulfonyl or benzoyl chlorides. organic-chemistry.org

While direct N-amination of a pre-formed 2-methylpyrrole is challenging, related N-heterocycles offer insights. The direct generation of a C,N-dianion from 2-methylindole (B41428) using a strong base mixture (n-BuLi and t-BuOK) allows for regiospecific functionalization at the methyl group, demonstrating that the pyrrolic nitrogen can be part of a reactive intermediate system. rsc.org Asymmetric C-H functionalization at the C2 position of N-Boc-2,5-dihydro-1H-pyrrole has been achieved using dirhodium catalysts, highlighting the potential for selective reactions on the pyrrole ring scaffold. nih.gov These advanced methods suggest that with a suitable aminating agent and reaction conditions, direct N-functionalization could be a viable, though likely complex, route.

Catalytic Pathways in the Synthesis of this compound Analogues

Catalysis, particularly by transition metals, provides efficient and selective routes for the synthesis of pyrroles and their derivatives. These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Transition Metal-Catalyzed Coupling Reactions (e.g., Pd, Ru, Fe, Cu, Mn)

Transition metals are instrumental in a wide array of reactions for pyrrole synthesis. elsevierpure.com Catalysts based on gold, palladium, copper, rhodium, and ruthenium have been reported to facilitate reactions between substituted alkynes and various nitrogen-containing starting materials to form pyrroles. nih.gov

Palladium (Pd): Palladium catalysts are widely used. For example, Pd(PPh₃)₂Cl₂ in combination with CuI catalyzes a multi-step cascade reaction of homopropargylic amines and aryl iodides to yield tetrasubstituted pyrroles. nih.gov Palladium/norbornene co-catalyzed regioselective alkylation of electron-deficient 1H-pyrroles at the C-H bond adjacent to the nitrogen has also been demonstrated. organic-chemistry.org

Rhodium (Rh): Rhodium catalysts, such as [Rh(NBD)₂]BF₄, can be used in the reaction of alkynes with 2-vinylaziridines to produce functionalized pyrroles through an oxidative ring-opening of the aziridine. nih.gov Dirhodium tetracarboxylates are effective for C-H functionalization reactions on related pyrrolidine (B122466) structures. nih.gov

Ruthenium (Ru): Ruthenium-catalyzed transformations of 4-alkenyl-substituted isoxazol-5-ones have been shown to afford 1H-pyrrole derivatives. researchgate.net

Iron (Fe) and Copper (Cu): Iron(III) chloride is an economical and practical catalyst for Paal-Knorr pyrrole condensation reactions in water. organic-chemistry.org Copper catalysts are often used as co-catalysts in palladium-catalyzed reactions and can also facilitate one-pot procedures for synthesizing protected pyrrole derivatives. nih.govnih.gov

Zinc (Zn): While not a transition metal in the strictest sense, zinc iodide (ZnI₂) has been shown to be an effective and inexpensive catalyst for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles from dienyl azides at room temperature. organic-chemistry.orgscilit.com

The table below summarizes various catalytic systems employed in the synthesis of pyrrole analogues.

| Catalyst System | Reactants | Product Type | Reference |

| Fe(III) chloride | 2,5-Dimethoxytetrahydrofuran, Amines | N-Substituted Pyrroles | organic-chemistry.org |

| PdCl₂(PhCN)₂ | Internal Alkynes, Amines | Substituted Pyrroles | nih.gov |

| Pd(PPh₃)₂Cl₂ / CuI | Homopropargylic Amines, Aryl Iodides | Tetrasubstituted Pyrroles | nih.gov |

| [Rh(NBD)₂]BF₄ | Alkynes, 2-Vinylaziridines | Functionalized Pyrroles | nih.gov |

| Rh₂(S-PTAD)₄ | Aryldiazoacetates, N-Boc-2,5-dihydropyrrole | C-H Functionalized Pyrrolidines | nih.gov |

| ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Dienyl Azides | Disubstituted/Trisubstituted Pyrroles | organic-chemistry.orgscilit.com |

| Ru Catalyst | 4-Alkenyl-substituted Isoxazol-5-ones | 1H-Pyrrole Derivatives | researchgate.net |

Main Group Metal-Mediated Syntheses (e.g., Magnesium, Lithium)

Organolithium and Grignard (organomagnesium) reagents are cornerstone nucleophiles and bases in organic synthesis due to the highly polar nature of their carbon-metal bonds. wikipedia.orgyoutube.comyoutube.com These reagents are typically prepared by the reaction of an organic halide with the corresponding metal, such as lithium or magnesium, in an ethereal solvent. youtube.comyoutube.com Their utility spans a vast range of transformations, including nucleophilic addition to carbonyls and nitriles, and as strong bases for deprotonation. wikipedia.orgnih.govolemiss.edu

While these main group metal reagents are fundamental for constructing complex organic molecules, the scientific literature does not extensively detail their direct application in the primary synthesis of the this compound core. Their role is more likely found in the synthesis of precursors. For instance, a Grignard or organolithium reagent could be employed to construct a substituted 1,4-dicarbonyl compound, which is a key intermediate for the Paal-Knorr pyrrole synthesis. This dicarbonyl precursor could then undergo cyclization with hydrazine or a derivative to form the N-amino pyrrole ring system. However, specific methodologies detailing a one-pot synthesis of this compound mediated by these reagents are not prominently featured in available research.

Organocatalytic Systems for Pyrrole Derivatives

Organocatalysis has emerged as a powerful and environmentally conscious alternative to metal-based catalysis for the synthesis of heterocyclic compounds, including N-substituted pyrroles. These methods often rely on small organic molecules to catalyze reactions, typically through mechanisms involving the formation of hydrogen bonds to activate substrates. nih.gov The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is particularly amenable to organocatalysis. nih.gov

To synthesize the this compound core, a hydrazine derivative would serve as the amine component in a Paal-Knorr condensation. Research has demonstrated the efficacy of various organocatalysts for analogous transformations. For example, naturally derived catalysts such as vitamin B1 have been shown to effectively promote the reaction between 2,5-hexanedione (B30556) and various aromatic amines. nih.gov Other sustainable systems, including deep eutectic solvents like choline (B1196258) chloride/urea, also serve as effective catalysts, activating the dicarbonyl compound for nucleophilic attack by the amine. nih.gov Furthermore, saccharin (B28170) has been successfully used to catalyze the condensation of 2,5-hexanedione with aromatic hydrazides, yielding N-substituted 2,5-dimethylpyrroles, a reaction closely related to the synthesis of the target molecule. nih.gov

These methodologies offer significant advantages, including mild reaction conditions, low toxicity, and often the ability to perform reactions at room temperature, making them attractive for green chemistry applications. nih.gov

| Dicarbonyl Compound | Amine/Hydrazide | Organocatalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,5-Hexanedione | Aromatic Amines | Vitamin B1 | Ethanol | Room Temp, 1 hr | 25-94% | nih.gov |

| Various 1,4-Diones | Various Amines | Choline chloride/Urea | None | 80 °C, 12-24 hrs | 56-99% | nih.gov |

| 2,5-Hexanedione | Aromatic Hydrazides | Saccharin (25 mol%) | Methanol | Room Temp, 30 min | Good to Excellent | nih.gov |

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly focuses on methodologies that enhance efficiency, reduce reaction times, and minimize environmental impact. Microwave-assisted synthesis and solvent-free reaction conditions are at the forefront of these advanced techniques for preparing N-substituted pyrroles.

Microwave-Assisted Synthesis of N-Substituted Pyrroles

Microwave irradiation has become a widely adopted technique for accelerating organic reactions. In the context of pyrrole synthesis, it dramatically reduces reaction times for Paal-Knorr and Clauson-Kaas type reactions, often from hours to mere minutes. This rapid heating method allows for the efficient synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds (or their equivalents like 2,5-dimethoxytetrahydrofuran) and primary amines. The application of this technology would involve reacting a suitable precursor for the 2-methylpyrrole ring with a hydrazine derivative under microwave irradiation, likely in the presence of a catalyst to facilitate the cyclization and dehydration steps.

Environmentally Benign and Solvent-Free Methodologies

Solvent-free, or neat, reaction conditions represent a significant step toward greener chemical processes by eliminating the environmental and economic costs associated with solvent use, purification, and disposal. The synthesis of N-substituted pyrroles is well-suited to these conditions. The Paal-Knorr reaction can be effectively conducted by simply mixing the 1,4-dicarbonyl compound and the amine, often with a solid acid catalyst, and applying heat.

One notable example is the use of CATAPAL 200, a commercially available alumina (B75360) with a high percentage of Brønsted–Lewis acid sites, to catalyze the reaction between acetonylacetone and primary amines. mdpi.comresearchgate.netscispace.com This heterogeneous catalyst facilitates the condensation and dehydration steps efficiently under solvent-free conditions with conventional heating, affording high yields in short reaction times. mdpi.comresearchgate.netscispace.com The catalyst can also be recovered and reused, further enhancing the sustainability of the process. mdpi.com Such methodologies, characterized by operational simplicity, high yields, and the absence of solvents, are highly desirable for modern organic synthesis. mdpi.comresearchgate.net

| Dicarbonyl Compound | Amine | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Acetonylacetone | Primary Amines | CATAPAL 200 (alumina) | 60 °C, 45 min | 68-97% | mdpi.comresearchgate.netscispace.com |

| Various 1,4-Diones | Various Amines | Choline chloride/Urea | 80 °C, 12-24 hrs | 56-99% | nih.gov |

Derivatization and Functionalization of the this compound Core

The functionalization of the pyrrole ring is crucial for modifying the properties of the core structure. Electrophilic aromatic substitution is the primary pathway for introducing new substituents onto the pyrrole ring.

Modifications at the Pyrrole Ring (e.g., C-alkylation, C-acylation)

The pyrrole ring is an electron-rich heterocycle and is highly reactive towards electrophiles. Electrophilic substitution occurs preferentially at the C2 (α) position, as the corresponding cationic intermediate (Wheland intermediate) is stabilized by a greater number of resonance structures compared to attack at the C3 (β) position. stackexchange.comonlineorganicchemistrytutor.com In the case of this compound, the C2 position is already occupied by a methyl group. Therefore, subsequent electrophilic substitution is expected to occur predominantly at the other α-position, C5.

C-alkylation introduces alkyl groups onto the pyrrole ring. While Friedel-Crafts alkylation can be problematic due to polyalkylation and rearrangement, more controlled methods have been developed. These often involve transition-metal catalysis to achieve selective C-H bond functionalization. The specific application to the this compound core would likely follow the general principles of regioselectivity, targeting the C5 position.

| Pyrrole Substrate | Acylating Agent | Position of Acylation | Yield | Reference |

|---|---|---|---|---|

| Pyrrole | N-Acylbenzotriazoles | C2 | Good to Excellent | nih.gov |

| 1-Methylpyrrole (B46729) | N-Acylbenzotriazoles | C2 | Good to Excellent | nih.gov |

| 1-Triisopropylsilylpyrrole | N-Acylbenzotriazoles | C3 | Good to Excellent | nih.gov |

Transformations of the Amine Moiety

The exocyclic primary amine group is a key handle for derivatization, behaving as a potent nucleophile. Its reactivity can be selectively harnessed to introduce a variety of functional groups, leading to diverse molecular scaffolds.

One of the most fundamental transformations is its reaction with carbonyl compounds, such as aldehydes and ketones. This condensation reaction typically occurs under mild acidic catalysis and results in the formation of the corresponding N-(2-methyl-1H-pyrrol-1-yl)imines, commonly known as Schiff bases. These imine products are valuable intermediates for further synthetic manipulations, including reduction to secondary amines or participation in cycloaddition reactions.

Acylation of the amine moiety is another common and efficient transformation. Reaction with acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base readily yields the corresponding amides. Similarly, treatment with sulfonyl chlorides provides sulfonamides. These reactions are crucial for installing protecting groups or for introducing functionalities that can modulate the electronic properties and biological activity of the molecule.

Table 1: Selected Transformations of the Amine Moiety of this compound

| Reactant | Reagent(s) | Conditions | Product Type |

|---|---|---|---|

| Aldehyde (R-CHO) | Mild Acid (e.g., AcOH) | Heat | Schiff Base / Imine |

| Ketone (R-CO-R') | Mild Acid (e.g., AcOH) | Heat | Schiff Base / Imine |

| Acid Chloride (R-COCl) | Base (e.g., Pyridine (B92270), Et₃N) | Room Temperature | Amide |

| Anhydride ((RCO)₂O) | Base (e.g., Pyridine, Et₃N) | Room Temperature | Amide |

Construction of Fused and Polycyclic Heterocyclic Systems

This compound is an exemplary precursor for the synthesis of nitrogen-containing fused heterocyclic systems. Its structure contains a 1,4-dinucleophilic system (the exocyclic N-amine and the C5 position of the pyrrole ring), making it highly suitable for cyclocondensation reactions with 1,3-dielectrophiles to construct six-membered rings.

A prominent application is the synthesis of the pyrrolo[1,2-b]pyridazine (B13699388) ring system. This is typically achieved through the reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, condensation with acetylacetone (B45752) (a 1,3-diketone) under acidic or thermal conditions proceeds via initial formation of an enamine or imine intermediate, followed by an intramolecular electrophilic attack of the pyrrole ring at the second carbonyl group, and subsequent dehydration to yield the aromatic fused system.

Similarly, reactions with β-ketoesters, such as ethyl acetoacetate, provide access to pyrrolo[1,2-b]pyridazinone derivatives. The reaction pathway follows a similar mechanism of initial condensation at the more reactive ketone carbonyl, followed by intramolecular cyclization involving the ester group. The use of α,β-unsaturated carbonyl compounds can also lead to fused systems through a sequence of Michael addition followed by intramolecular condensation. These synthetic strategies are foundational in building molecular complexity from relatively simple starting materials. frontiersin.orgresearchgate.net The versatility of this approach allows for the generation of a library of substituted fused heterocycles by varying the substitution pattern on both the pyrrole precursor and the dielectrophilic partner. nih.gov

Table 2: Synthesis of Fused Heterocycles from this compound

| Dielectrophilic Reagent | Reagent Structure | Conditions | Fused Heterocyclic System |

|---|---|---|---|

| Acetylacetone | CH₃COCH₂COCH₃ | Acid catalysis, Heat | Substituted Pyrrolo[1,2-b]pyridazine |

| Ethyl Acetoacetate | CH₃COCH₂COOEt | Acid or Base catalysis, Heat | Substituted Pyrrolo[1,2-b]pyridazinone |

These methodologies underscore the importance of this compound as a versatile building block, enabling the chemo-selective modification of its amine group and its effective use in the construction of diverse and complex fused heterocyclic scaffolds. rsc.orgrsc.org

Elucidation of Reaction Mechanisms and Theoretical Investigations

Mechanistic Insights into Pyrrole (B145914) Formation and N-Amination

The formation of the pyrrole ring and the introduction of the N-amino group are achieved through several distinct mechanistic routes. These pathways often involve a sequence of nucleophilic additions, cyclizations, and elimination reactions, each with unique intermediates and transition states.

The Paal-Knorr synthesis is a cornerstone method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org In the context of synthesizing an N-aminated pyrrole like 2-Methyl-1H-pyrrol-1-amine, the amine reactant would be hydrazine (B178648) or a substituted derivative. The reaction is typically acid-catalyzed. wikipedia.org

The mechanism has been a subject of detailed investigation, with two primary pathways proposed: one involving an enamine intermediate and the other proceeding through a hemiaminal. researchgate.net

Hemiaminal Pathway: Investigations by Amarnath et al. and subsequent computational studies suggest that the reaction initiates with the nucleophilic attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate. wikipedia.orgresearchgate.net This is followed by a second intramolecular nucleophilic attack by the amine on the other carbonyl group, forming a cyclic 2,5-dihydroxytetrahydropyrrole derivative. This cyclic intermediate then undergoes a two-step dehydration process to yield the aromatic pyrrole ring. wikipedia.org Density functional theory (DFT) calculations support the hemiaminal cyclization as the preferred and rate-limiting step. researchgate.net

Enamine Pathway: An alternative proposal involves the formation of an enamine from one of the carbonyl groups, which then acts as the nucleophile to attack the second carbonyl. However, experimental evidence, such as the observation that stereoisomers of 3,4-disubstituted-2,5-hexanediones cyclize at different rates, contradicts a mechanism proceeding through a common enamine intermediate. organic-chemistry.org

A practical example of this reaction for N-amination is the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine from the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione (B30556), which proceeds selectively via the Paal-Knorr mechanism. mdpi.com

| Mechanistic Pathway | Key Intermediate(s) | Supporting Evidence |

|---|---|---|

| Hemiaminal Pathway | Hemiaminal, 2,5-Dihydroxytetrahydropyrrole | Kinetic studies of dione (B5365651) stereoisomers organic-chemistry.org, DFT calculations showing lower energy barrier researchgate.net |

| Enamine Pathway | Enamine | Contradicted by kinetic data organic-chemistry.org |

Nucleophilic addition is a fundamental process in many pyrrole syntheses. The reaction between an amine and a carbonyl compound to form an imine (from a primary amine) or an enamine (from a secondary amine) is a classic example. libretexts.orgopenstax.org This reversible, acid-catalyzed reaction begins with the nucleophilic addition of the amine to the carbonyl carbon. openstax.org

The resulting tetrahedral intermediate, a carbinolamine, undergoes dehydration to form an imine or an iminium ion. openstax.orglibretexts.org This C=N double bond can then be involved in subsequent cyclization steps. For instance, in the Barton-Zard synthesis, the initial step is a nucleophilic 1,4-addition of an isocyanoacetate to a nitroalkene. wikipedia.org Similarly, other syntheses proceed via nucleophilic addition of an amine to a nitrile or an alkyne moiety, followed by intramolecular cyclization. nih.gov

The key steps in imine formation are:

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon. openstax.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. libretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, turning it into a good leaving group (water). openstax.org

Elimination: The nitrogen's lone pair forms a double bond with the carbon, expelling water and forming an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen, yielding the neutral imine. libretexts.org

The formation of the stable five-membered aromatic pyrrole ring is often the thermodynamic driving force for synthesis. This is typically achieved through an intramolecular cyclization followed by a dehydration or other elimination step. nih.govnih.gov

In the Paal-Knorr synthesis, the key cyclization is the intramolecular attack of the nitrogen atom on the second carbonyl group to form the ring. wikipedia.org This is followed by the elimination of two molecules of water to achieve aromatization. alfa-chemistry.com Many other pyrrole syntheses rely on a similar final step. For example, in the Van Leusen reaction, a 5-endo cyclization of an intermediate derived from tosylmethyl isocyanide (TosMIC) and an enone forms the five-membered ring, which then eliminates the tosyl group and tautomerizes. wikipedia.org Gold-catalyzed syntheses of pyrroles from heteroatom-substituted propargylic alcohols also proceed via a rapid, dehydrative cyclization. acs.org These cyclization reactions are often highly efficient and can be promoted by acid, base, or metal catalysts. nih.govrsc.org

Modern synthetic methods have enabled pyrrole formation through transition-metal-catalyzed C-H bond activation, offering novel and atom-economical routes. nih.gov These reactions create C-C or C-N bonds by activating typically inert C-H bonds.

For example, rhodium(III)-catalyzed oxidative coupling of enamines with unactivated alkynes represents a powerful method for synthesizing multisubstituted pyrroles. acs.org The proposed mechanism involves the challenging activation of an allylic sp³ C-H bond of the enamine substrate. acs.org Similarly, rhodaelectro-catalyzed C(sp²)-H activation of enamides and their annulation with alkynes provides an efficient route to pyrroles, generating hydrogen as the only byproduct. acs.org Palladium-catalyzed intramolecular C-H functionalization of N-(2-halobenzyl)pyrroles has also been developed to synthesize condensed pyrroloindoles, proceeding via oxidative addition and subsequent base-assisted C-H bond activation. nih.gov

| Catalyst System | Reactants | Activated Bond | Reference |

|---|---|---|---|

| Rhodium(III) | Enamines + Alkynes | Allylic sp³ C-H | acs.org |

| Rhodium (electrocatalysis) | Enamides + Alkynes | Vinylic sp² C-H | acs.org |

| Palladium(0) | N-(2-halobenzyl)pyrroles | Aromatic C-H | nih.gov |

Sigmatropic rearrangements, particularly the acs.orgacs.org-rearrangement, are powerful tools for C-C bond formation in organic synthesis and have been applied to the construction of pyrroles. acs.org A notable example involves the conversion of O-allyl oximes into O-vinyl oximes via an iridium-catalyzed isomerization. These O-vinyl oximes then undergo a facile thermal acs.orgacs.org-sigmatropic rearrangement to produce 1,4-imino aldehydes or ketones. acs.org These intermediates are perfectly primed for a subsequent Paal-Knorr type intramolecular cyclization and condensation, which furnishes the final pyrrole product. acs.orgthieme-connect.com This sequence allows for the synthesis of complex substituted pyrroles from readily available ketones and allyl hydroxylamine. acs.org

Computational Chemistry and Molecular Modeling

Theoretical investigations, primarily using Density Functional Theory (DFT), have become indispensable for elucidating the complex mechanisms of pyrrole synthesis. nih.gov These studies provide detailed energetic landscapes of reaction pathways, allowing for the validation of proposed mechanisms and the prediction of reaction outcomes.

Computational studies have also been applied to newer synthetic methods. For instance, the mechanism of N-alkylpyrrole formation via intermolecular redox amination has been investigated using MP2 and DFT theories, leading to the proposal of a new mechanism that better accounts for the transition state and energetic barrier. nih.gov Theoretical studies on the Michael addition of amines to methyl propiolate have revealed the crucial role of a reactant-complex in the subsequent 1,3-prototropic shift, a key step in forming enamine intermediates for potential cyclizations. researchgate.net Furthermore, quantum chemical calculations have been used to study the self-association of pyrrole molecules through N–H⋯π hydrogen bonding, providing insights into their intermolecular interactions. researchgate.net

Kinetic and Thermodynamic Aspects of Chemical Transformations

The study of kinetics provides information about the rates of chemical reactions, while thermodynamics deals with the energy changes that occur during a reaction. Both are essential for a complete understanding of a chemical transformation.

Theoretical calculations can provide valuable data on the kinetics and thermodynamics of reactions involving this compound. Rate constants can be estimated using transition state theory, which requires the calculation of the Gibbs free energy of activation. Thermodynamic parameters such as the enthalpy, entropy, and Gibbs free energy of reaction can also be calculated, indicating whether a reaction is favorable and to what extent it will proceed.

Studies on the pyrolysis of pyrrole have utilized kinetic modeling to understand its decomposition pathways. acs.org For this compound, a likely initial step in its thermal decomposition would be the homolytic cleavage of the N-N bond. The bond dissociation energy of this bond would be a critical parameter in determining the onset of decomposition. The subsequent reactions of the resulting radicals would then determine the final product distribution. The reaction of pyrrole with atomic oxygen has been studied, revealing different pathways on triplet and singlet potential energy surfaces, highlighting the complexity of its reaction kinetics. researchgate.net

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 2-Methyl-1H-pyrrol-1-amine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide unambiguous assignment of all proton, carbon, and nitrogen signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The pyrrole (B145914) ring protons (H3, H4, H5) would appear in the aromatic region, with their chemical shifts influenced by the electron-donating nature of the N-amino group and the methyl group. The methyl protons (CH₃) would resonate in the upfield aliphatic region, likely as a singlet. The protons of the primary amine group (NH₂) would appear as a characteristically broad or sharp singlet, depending on the solvent and concentration, and its chemical shift would be sensitive to hydrogen bonding.

¹³C NMR: The carbon-13 NMR spectrum would display five distinct signals, corresponding to the five carbon atoms in the molecule. The C2 carbon, being attached to both a nitrogen atom and a methyl group, and the C5 carbon, adjacent to the pyrrole nitrogen, are expected to be the most deshielded of the ring carbons. The C3 and C4 carbons would resonate at intermediate chemical shifts, while the methyl carbon (CH₃) would appear at the highest field.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity |

| CH₃ | 2.0 - 2.3 | 12 - 16 | Singlet (s) |

| H3 | 5.8 - 6.2 | 105 - 110 | Triplet (t) or Doublet of Doublets (dd) |

| H4 | 6.0 - 6.4 | 106 - 112 | Triplet (t) or Doublet of Doublets (dd) |

| H5 | 6.5 - 6.9 | 118 - 125 | Triplet (t) or Doublet of Doublets (dd) |

| NH₂ | 3.5 - 5.0 (variable) | - | Broad Singlet (br s) |

| C2 | - | 128 - 135 | - |

| C3 | - | 105 - 110 | - |

| C4 | - | 106 - 112 | - |

| C5 | - | 118 - 125 | - |

Note: Predicted values are based on typical chemical shift ranges for substituted pyrroles and amines. Actual values may vary depending on solvent and experimental conditions.

Nitrogen-15 NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms. Although ¹⁵N NMR suffers from low natural abundance (0.37%) and a low gyromagnetic ratio, resulting in poor sensitivity, it is invaluable for characterizing nitrogen-containing compounds. huji.ac.ilwikipedia.org For this compound, two distinct ¹⁵N signals are expected: one for the endocyclic pyrrole nitrogen (N1) and one for the exocyclic primary amine nitrogen.

Based on typical chemical shift ranges for related structures, the pyrrole nitrogen is expected to resonate in the range of 125 to 160 ppm, while the primary amine nitrogen would likely appear further upfield. science-and-fun.de Due to sensitivity challenges, ¹⁵N chemical shifts are often determined indirectly using 2D heteronuclear correlation techniques like HSQC or HMBC. huji.ac.ilnorthwestern.edu

| Nitrogen Atom | Predicted ¹⁵N Chemical Shift Range (ppm, referenced to NH₃) |

| N1 (Pyrrole) | 125 - 160 |

| NH₂ (Amine) | 0 - 60 |

Note: Chemical shifts are referenced to liquid ammonia (NH₃), where a higher ppm value indicates a more deshielded nucleus. wikipedia.orgscience-and-fun.de

2D NMR experiments are essential for the definitive structural assignment of this compound by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations include those between the adjacent pyrrole protons: H3-H4 and H4-H5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (or other heteroatoms like ¹⁵N). It would definitively link each pyrrole proton signal (H3, H4, H5) to its corresponding carbon signal (C3, C4, C5) and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) connectivity. It would show correlations from the methyl protons to the C2 and C3 carbons, confirming the methyl group's position. Furthermore, correlations from the NH₂ protons to the N1 nitrogen and from the H5 proton to the N1 nitrogen would be vital in confirming the N-amino structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key expected correlation would be between the methyl protons and the H3 proton on the pyrrole ring, providing further confirmation of the substituent's location.

| 2D NMR Experiment | Expected Key Correlations | Information Provided |

| COSY | H3 ↔ H4; H4 ↔ H5 | Connectivity of pyrrole ring protons |

| HSQC | CH₃ ↔ C-Me; H3 ↔ C3; H4 ↔ C4; H5 ↔ C5 | Direct C-H attachments |

| HMBC | CH₃ → C2, C3; H5 → C3, C4, N1; NH₂ → N1 | Long-range connectivity, confirming substituent position and N-N bond |

| NOESY | CH₃ ↔ H3 | Spatial proximity, confirming regiochemistry |

While this compound itself is diamagnetic, it can act as a ligand, coordinating to metal ions. If the metal ion is paramagnetic (possessing unpaired electrons), the NMR spectrum of the resulting complex will be dramatically different. vu.ltresearchgate.net The interaction between the unpaired electrons of the metal and the ligand's nuclei, known as hyperfine interaction, causes very large chemical shifts (paramagnetic shifts). nih.govmuni.cz

These paramagnetic shifts are composed of two main contributions:

Fermi-contact shift: Arises from the delocalization of unpaired electron spin density from the metal onto the ligand nuclei through chemical bonds. It is a sensitive probe of the electronic structure and bonding within the complex. nih.gov

Pseudocontact shift: A through-space dipolar interaction that depends on the geometric position of the nucleus relative to the paramagnetic center. It provides valuable long-range structural information. muni.cz

Although no specific studies on metal complexes of this compound were identified in the search, this technique could be applied to characterize such complexes. By analyzing the magnitude and sign of the paramagnetic shifts for each proton, one could deduce the binding mode of the ligand and gain insight into the geometry of the coordination complex in solution. tamu.edu

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₅H₈N₂. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm), distinguishing it from other ions with the same nominal mass but different elemental compositions.

| Property | Value |

| Molecular Formula | C₅H₈N₂ |

| Nominal Mass | 96 g/mol |

| Monoisotopic Mass | 96.068748 u |

An experimental HRMS measurement yielding a mass value extremely close to the calculated monoisotopic mass would serve as definitive proof of the compound's elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

The most prominent features would be the N-H stretching vibrations from the primary amine group, which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic and aliphatic C-H stretches would also be visible, as would C=C and C-N stretching vibrations characteristic of the pyrrole ring.

| Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** | Functional Group |

| N-H Stretch | 3300 - 3500 (two bands) | Primary Amine (-NH₂) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Pyrrole Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Methyl Group (-CH₃) |

| N-H Bend (Scissoring) | 1590 - 1650 | Primary Amine (-NH₂) |

| C=C Stretch | 1450 - 1600 | Pyrrole Ring |

| C-N Stretch | 1250 - 1350 | Pyrrole Ring / Amine |

The presence of these characteristic bands would provide strong evidence for the key functional groups within the this compound structure.

Electrochemical Characterization of Polymeric Derivatives

The electrochemical properties of polymeric derivatives of this compound have not been reported. Electrochemical characterization, typically involving techniques like cyclic voltammetry, is crucial for understanding the redox behavior, conductivity, and potential applications of conducting polymers in areas such as sensors, energy storage, and electrochromic devices. mdpi.com

Research on polypyrrole (PPy) and its derivatives is extensive. mdpi.comnih.govresearchgate.net For example, the electrochemical synthesis and characterization of poly(2-methyl aniline) have been detailed, showing its redox processes and conductivity, although this is a derivative of aniline, not pyrrole. researchgate.net The properties of polypyrrole derivatives are highly dependent on the nature and position of substituents on the pyrrole ring, which can affect solubility, mechanical properties, and electronic characteristics. mdpi.comnih.gov Without experimental data on the polymerization of this compound and the subsequent characterization of the resulting polymer, its electrochemical behavior remains unknown.

Advanced Spectroscopic Techniques for Electronic Relaxation and Excitonic States

There is no available research on the electronic relaxation and excitonic states of this compound derivatives. These advanced spectroscopic studies, which might include techniques such as time-resolved fluorescence or transient absorption spectroscopy, are employed to investigate the dynamics of excited electronic states. Such studies are fundamental to understanding the photophysical properties of materials and their potential use in optoelectronic applications. While polypyrrole derivatives are known to have interesting photoelectric properties, specific data regarding the electronic relaxation pathways and the nature of excitonic states in polymers derived from this compound are absent from the scientific literature. mdpi.com

Applications in Chemical Sciences

Building Blocks and Precursors in Complex Organic Synthesis

Pyrrole (B145914) derivatives are recognized as valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals, natural products, and materials. rsc.orgnih.govhud.ac.uk They serve as precursors for fused heterocyclic systems like indolizines and pyrrolo[1,2-a]pyrazines. nih.gov The synthesis of functionalized pyrroles is a significant area of focus in organic chemistry, with numerous methods developed for their construction. scirp.org

However, specific examples detailing the use of 2-Methyl-1H-pyrrol-1-amine as a direct precursor or building block in the synthesis of complex organic molecules are not prominent in the available literature. The unique N-amino functionality suggests potential for its use in constructing specific nitrogen-rich heterocyclic scaffolds, but detailed synthetic applications have not been extensively published.

Ligand Design in Coordination Chemistry

The design of ligands is a cornerstone of coordination and organometallic chemistry, enabling the modulation of a metal center's electronic and steric properties. This, in turn, controls the reactivity, selectivity, and catalytic activity of the resulting metal complex. mdpi.comwikipedia.org Amines and heterocyclic compounds are frequently incorporated into ligand frameworks due to the strong coordinating ability of the nitrogen atom. wikipedia.org

Despite the presence of two nitrogen atoms with potential to act as donors, the application of this compound as a ligand in coordination chemistry is not well-documented in published research.

The formation of an organometallic complex involves the coordination of a ligand to a metal center. Characterization of these complexes is crucial to understanding their structure and bonding, typically employing techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. mdpi.com While the synthesis and characterization of complexes with various amine and pyrrole-based ligands are common, specific organometallic complexes derived from this compound have not been detailed in the surveyed literature.

Ligands based on nitrogen-containing heterocycles have been used to explore the coordination chemistry of a wide array of main group and transition metals. mdpi.commdpi.com The choice of metal and ligand dictates the resulting complex's geometry, stability, and potential for catalytic application. Research in this area is vast, but it does not currently feature prominent examples involving this compound as a coordinating ligand for either main group or transition metals.

Catalytic Activity of this compound Derived Complexes

Metal complexes are widely used as catalysts to accelerate chemical reactions, enhance selectivity, and enable transformations that would otherwise be difficult to achieve. nih.gov The ligand structure is critical in defining the catalytic performance of the metal center.

There is a lack of specific reports on the synthesis and catalytic testing of complexes derived from this compound. Therefore, the following subsections describe important catalytic transformations where other types of metal-ligand systems are known to be active.

Hydroboration is a powerful chemical reaction that involves the addition of a hydrogen-boron bond across a double or triple bond, such as those in alkynes, or across the C≡N triple bond of nitriles. rsc.org This transformation is pivotal for creating organoboranes, which are versatile intermediates in organic synthesis. The reaction often requires a catalyst, typically a transition metal complex, to proceed efficiently and selectively. rsc.orgnih.govnih.gov

Catalytic systems based on various metals, including copper and nickel, have been developed for the hydroboration of alkynes and other unsaturated bonds. nih.govresearchgate.net However, the literature does not specify the use of any catalyst derived from this compound for the hydroboration of nitriles or alkynes.

Table 1: General Examples of Catalytic Hydroboration of Alkynes

| Catalyst Type | Substrate | Product Type | Reference |

| Copper Cluster (Cu₄NC) | Phenylacetylene | Vinylboronate Ester | nih.gov |

| Nickel(II) Complex | Aldehydes | Boryl Ethers | researchgate.net |

Asymmetric catalysis is a subfield of catalysis focused on the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry. The goal is to produce one enantiomer of a molecule in excess over the other.

The Michael addition is a fundamental carbon-carbon bond-forming reaction. The asymmetric version, particularly the aza-Michael reaction where an amine is added to an α,β-unsaturated carbonyl compound, is a key method for synthesizing chiral β-amino compounds. d-nb.inforesearchgate.net This reaction is often catalyzed by chiral organocatalysts or metal complexes. d-nb.info

The Diels-Alder reaction is a powerful cycloaddition reaction used to form six-membered rings. When catalyzed by a chiral Lewis acid or organocatalyst, it can proceed with high enantioselectivity. A related transformation is the Alder-ene reaction, which can also be rendered asymmetric. acs.org

While many types of chiral amines and pyrrole-containing structures have been employed in asymmetric catalysis, there are no specific, readily available reports of this compound or its derivatives being used to induce asymmetry in Michael additions or Diels-Alder reactions.

Contributions to Materials Science and Functional Materials Development

Electrochromic Materials and Ion Receptor Properties

The investigation of pyrrole derivatives has been particularly fruitful in the development of electrochromic materials and ion receptors. These applications are rooted in the reversible redox properties of the pyrrole ring and its ability to interact with various ionic species.

Polypyrrole (PPy) and its derivatives are prominent examples of conducting polymers that exhibit electrochromism, a phenomenon where a material undergoes a reversible color change upon the application of an electrical potential. rsc.orgmdpi.com The underlying principle involves the electrochemical oxidation and reduction (doping and de-doping) of the polymer backbone, which alters its electronic structure and, consequently, its light absorption properties. mdpi.com Films of PPy, for instance, are typically yellow in their neutral state and can be switched to a dark blue or black color upon oxidation. wikipedia.org

The electrochromic performance of polypyrrole-based materials can be tuned by modifying the monomer structure or the polymerization conditions. For example, the incorporation of different dopants or the copolymerization with other monomers can influence the color contrast, switching speed, and stability of the resulting material. mdpi.commdpi.com Research has shown that the choice of the supporting electrolyte, including the use of transition metal salts, can significantly enhance the electrochromic properties of polypyrrole films, leading to improved optical contrast and coloration efficiency.

Table 1: Electrochromic Properties of a Polypyrrole-Tiron Film in the Presence of Ni2+ Ions

| Property | Value at 800 nm |

| Maximum Transmittance Contrast (ΔT%) | 62% |

| Coloration Efficiency | 136.7 cm² C⁻¹ |

| Switching Time | 1.5 s |

This table presents data on the enhanced electrochromic performance of a polypyrrole-tiron film when nickel ions are present in the electrolyte.

The pyrrole N-H group is an excellent hydrogen bond donor, a property that has been extensively exploited in the design of anion receptors. nih.govtaylorfrancis.com Unlike functional groups that contain both hydrogen bond donors and acceptors, the pyrrole moiety does not self-associate, making it a highly effective and directional binding site for anions. taylorfrancis.com The initial discovery in this area was the observation of a fluoride anion bound within the diprotonated form of sapphyrin, a pentapyrrolic macrocycle. nih.govtaylorfrancis.com

Following this discovery, a wide range of pyrrole-based anion receptors have been developed, from macrocyclic systems like calix mdpi.compyrroles to simpler, acyclic structures. nih.govacs.orgrsc.org Calix mdpi.compyrroles, for instance, are highly effective at binding Lewis basic anions such as halides in organic solvents. acs.orgnih.gov The binding affinity and selectivity of these receptors can be finely tuned by modifying their structure. Furthermore, the functionalization of the calix mdpi.compyrrole scaffold with other binding sites, such as crown ethers, has led to the development of sophisticated ion pair receptors capable of concurrently binding both a cation and an anion with high selectivity. acs.orgnih.gov

Table 2: Examples of Pyrrole-Based Anion Receptors and Their Targeted Anions

| Receptor Type | Example | Targeted Anions |

| Expanded Porphyrin | Sapphyrin | Fluoride, Chloride, Phosphate |

| Calix[n]pyrrole | Calix mdpi.compyrrole | Halides (e.g., F⁻, Cl⁻, Br⁻) |

| Acyclic Receptor | Pyridine (B92270) 2,6-dicarboxamides | Nitrite, Carboxylates |

This table provides a summary of different classes of pyrrole-based anion receptors and the types of anions they have been shown to bind.

Supramolecular Assembly and Non-Bonding Interactions

The ability of the pyrrole ring to participate in various non-covalent interactions is a cornerstone of its role in supramolecular chemistry. These interactions, including hydrogen bonding and π-π stacking, drive the self-assembly of pyrrole-containing molecules into well-defined, functional architectures. oup.com

The pyrrole nitrogen can act as a hydrogen-bond donor through its N-H group, while the π-system of the ring can engage in stacking interactions. oup.com These non-covalent forces are crucial in directing the formation of supramolecular assemblies and are fundamental to the anion-binding properties discussed previously. nih.govoup.com

The study of non-covalent interactions in pyrrole derivatives is not limited to their role in solution-phase assembly. In the solid state, these interactions dictate the crystal packing and can influence the material's bulk properties. For instance, hydrogen bonding between pyrrole N-H groups and suitable acceptors can lead to the formation of extended chains or networks. nih.gov The interplay of these weak interactions is a key focus in the rational design of new materials with desired structural and functional properties.

The synthesis of complex pyrrole derivatives can be guided by the strategic use of non-covalent interactions. For example, intramolecular non-covalent bonds have been shown to mediate and control the outcome of chemical reactions, leading to the efficient and selective synthesis of substituted pyrroles. rsc.org This highlights the sophisticated level of control that can be achieved by understanding and harnessing these subtle yet powerful forces.

In Vitro Biological Activity and Mechanistic Pharmacological Research Excluding Clinical Studies

Investigations into Antimicrobial and Antifungal Activity

Derivatives of 2-Methyl-1H-pyrrol-1-amine have demonstrated notable efficacy against a range of microbial and fungal pathogens. Research has focused on identifying the structural features that contribute to this activity and the underlying biochemical mechanisms.

A variety of pyrrole (B145914) derivatives have been synthesized and evaluated for their in vitro antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, certain novel pyrrole derivatives have shown potent activity, with some compounds exhibiting efficacy equal to or greater than standard reference drugs like Ciprofloxacin and Clotrimazole. mdpi.com Specifically, the presence of a 4-hydroxyphenyl ring has been identified as a key pharmacophoric feature for antifungal activity against Candida albicans. mdpi.comresearchgate.net

Furthermore, fused pyrrole systems, such as pyrrolo[2,3-d]pyrimidines, have a history of significant antimicrobial action, with naturally occurring examples like Tubercidin, Toyocamycin, and Sangivamycin showing activity against Mycobacterium tuberculosis and Candida albicans. farmaceut.org Synthetic efforts have produced novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives with potent in vitro activity against a panel of bacteria and fungi. farmaceut.org Some of these synthesized compounds demonstrated significant inhibition of various microbial species. farmaceut.org

Table 1: In Vitro Antimicrobial and Antifungal Activity of Selected Pyrrole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 2a | C. albicans | 15 | nih.gov |

| Compound 3c | C. albicans | 30 | nih.gov |

| Compound 4d | C. albicans | 12 | nih.gov |

| Amphotericin B (Standard) | C. albicans | 56 | nih.gov |

| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | nih.gov |

| Pyrrolamide Derivative | Staphylococcus aureus | 0.008 | nih.gov |

| Isonicotinic acid (1-methyl-1H-pyrrol-2-yl-methylene)-hydrazide | Mycobacterium tuberculosis (isoniazid-resistant) | 0.4 | nih.gov |

A primary mechanism underlying the antimicrobial activity of certain pyrrole derivatives is the inhibition of essential microbial enzymes. One such key target is Enoyl-acyl carrier protein (ACP) reductase (ENR), an enzyme vital for fatty acid synthesis in bacteria and fungi. frontiersin.org

Several studies have focused on designing and synthesizing pyrrole derivatives as inhibitors of ENR. For example, new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides have been prepared and shown to exhibit inhibitory activity against both enoyl ACP reductase and dihydrofolate reductase (DHFR). nih.gov Molecular docking studies have further elucidated the binding interactions of these compounds within the active sites of these enzymes. nih.gov The development of dual inhibitors targeting both ENR and DHFR represents a promising strategy to combat microbial resistance. nih.gov

Other research has identified pyrrolamide-class inhibitors that effectively kill Mycobacterium tuberculosis by blocking the ATPase activity of the GyrB domain of DNA gyrase, with some compounds exhibiting an IC50 value of less than 5 nM. nih.gov Additionally, transcriptome analysis of fungi treated with certain pyrrolo[2,3-d]thiazole derivatives revealed an impact on the tryptophan metabolic pathway, as well as cutin, suberin, and wax biosynthesis, suggesting novel modes of antifungal action. nih.gov

Anticancer Activity Studies (In Vitro Models and Mechanisms)

The anticancer potential of this compound derivatives has been extensively explored in various in vitro cancer models. These studies have not only demonstrated the cytotoxic effects of these compounds against a range of cancer cell lines but have also delved into the molecular mechanisms driving this activity.

Numerous pyrrole derivatives have been reported to possess significant anticancer properties. nih.gov For instance, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, named RDS 60, has been shown to significantly inhibit the replication of head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com This compound was effective at micromolar concentrations and exhibited lower cytotoxicity towards normal human dermal fibroblasts and keratinocytes. mdpi.com Similarly, new derivatives of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and their metal complexes have been evaluated for their anticancer activity against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines, with some complexes showing potential activity. mdpi.com

Other studies have synthesized and evaluated the antitumor activity of various pyrrole derivatives against colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) human adenocarcinoma cell lines, demonstrating dose- and time-dependent cytotoxic activity. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Pyrrole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| ARAP 28 | Tubulin Polymerization | IC50 | 0.86 µM | nih.gov |

| ARAP 4 | Tubulin Polymerization | IC50 | 1.5 µM | nih.gov |

| 1-(3-amino-4-methoxyphenyl)pyrrole (46) | Tubulin Polymerization | IC50 | 1.3 µM | nih.gov |

| 1-(3-hydroxy-4-methoxyphenyl)pyrrole (47) | Tubulin Polymerization | IC50 | 1.3 µM | nih.gov |

| Compound 2d (N-acylhydrazone) | Tubulin Polymerization | Slowdown | 60% | mdpi.com |

| Compound 3c (tetrahydropyrrolo-quinolin-one) | A549 cell division | IC50 | 5.9 µM | rsc.org |

| RDS 60 | CAL 27 (HNSCC) | EC50 (48h) | 2.5 µM | mdpi.com |

| RDS 60 | FaDu (HNSCC) | EC50 (48h) | 2.9 µM | mdpi.com |

A significant mechanism through which pyrrole derivatives exert their anticancer effects is the disruption of microtubule dynamics via the inhibition of tubulin polymerization. Microtubules are crucial components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drug development.

Several classes of pyrrole derivatives have been identified as potent inhibitors of tubulin polymerization. For example, 3-aroyl-1-arylpyrrole (ARAP) derivatives have been synthesized and shown to potently inhibit tubulin polymerization, with some compounds exhibiting IC50 values in the sub-micromolar to low micromolar range. nih.govnih.gov The substitution pattern on the aryl rings of these molecules has been found to be critical for their activity. nih.gov

Other studies on tricyclic N-acylhydrazones bearing a 1,4-dihydroindeno[1,2-b]pyrrole ring have also demonstrated their ability to slow down tubulin polymerization. mdpi.com Molecular modeling has suggested that these compounds may bind to the colchicine site on tubulin, thereby disrupting microtubule formation. mdpi.comrsc.org The inhibition of tubulin polymerization by these pyrrole derivatives leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis in cancer cells. mdpi.com

In addition to tubulin polymerization inhibition, some pyrrole derivatives have been found to suppress the Hedgehog signaling pathway, which is implicated in the growth of certain cancers like medulloblastoma. nih.gov

Anti-inflammatory and Analgesic Properties (Mechanistic Basis)

Derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents. These studies have focused on their ability to modulate key inflammatory pathways and mediators. The pyrrole ring is a core structure in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin and ketorolac, highlighting the therapeutic potential of this heterocyclic motif. mdpi.comnih.gov

The anti-inflammatory effects of pyrrole derivatives are largely attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov

Research has shown that certain pyrrole derivatives can act as dual inhibitors of COX-2 and LOX. mdpi.com For instance, a specific pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), has demonstrated potent anti-inflammatory activity. nih.govnih.gov In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with this compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. nih.govnih.gov Interestingly, this compound also led to a marked elevation of the anti-inflammatory cytokine TGF-β1, suggesting a selective immunomodulatory mechanism. nih.govnih.gov

Other studies on fused pyrrole compounds, such as pyrrolopyridines, have also revealed promising anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. nih.gov A docking study of active pyrrolopyridines suggested a new binding pose in the COX-2 binding site. nih.gov Furthermore, some pyrrole derivatives have been reported to show potent inhibitory activity towards the pro-inflammatory cytokine TNF-α. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrrole (B145914) derivatives has traditionally relied on established methods such as the Paal-Knorr and Hantzsch syntheses. However, the future of chemical manufacturing necessitates the development of more efficient, economical, and environmentally benign synthetic protocols. For 2-Methyl-1H-pyrrol-1-amine, future research is anticipated to focus on several key areas:

Multicomponent Reactions: Investigating one-pot, multicomponent reactions could provide a more direct and atom-economical route to this compound and its derivatives. scirp.org These reactions, by their nature, reduce the number of synthetic steps and purification stages, leading to less waste and lower energy consumption.

Green Chemistry Approaches: A significant future direction will be the adoption of green chemistry principles. This includes the use of water as a solvent, leveraging micellar catalysis with surfactants like sodium dodecyl sulfate (SDS) to enhance reaction rates and yields in aqueous media. researchgate.net Furthermore, exploring bio-sourced starting materials, such as 3-hydroxy-2-pyrones, could offer a renewable pathway to N-substituted pyrroles. acs.org

Catalytic Innovations: The development of novel catalysts is paramount. This could involve exploring organocatalysis, which avoids the use of toxic and expensive heavy metals. rsc.org Additionally, the use of reusable solid acid catalysts could simplify product purification and catalyst recovery, making the process more sustainable.

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. |

| Aqueous Micellar Catalysis | Environmentally friendly, potentially higher yields, use of a non-toxic solvent. researchgate.net |

| Bio-sourced Precursors | Utilization of renewable feedstocks, contributing to a circular economy. acs.org |

| Organocatalysis | Avoidance of heavy metals, milder reaction conditions, potential for asymmetric synthesis. rsc.org |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. For this compound, these computational tools can accelerate research in several ways:

Predictive Synthesis: AI algorithms can be trained on vast datasets of chemical reactions to predict the most efficient and sustainable synthetic routes for this compound. This can minimize trial-and-error in the laboratory, saving time and resources.

De Novo Design: Machine learning models can be employed to design novel derivatives of this compound with optimized properties for specific applications, such as enhanced biological activity or improved material characteristics.

Property Prediction: AI can predict the physicochemical and biological properties of yet-to-be-synthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing.

Exploration of New Catalytic Applications and Reaction Discoveries

The pyrrole nucleus is a key component in many ligands used in catalysis. The unique electronic properties of the N-amino group in this compound could be harnessed for novel catalytic applications. Future research in this area could involve:

Ligand Development: Designing and synthesizing novel ligands based on the this compound scaffold for use in transition metal catalysis. These could find applications in cross-coupling reactions, hydrogenations, and other important organic transformations.

Organocatalysis: Investigating the potential of this compound and its derivatives to act as organocatalysts, for example, in asymmetric synthesis.

Cascade Reactions: A copper-catalyzed tandem oxidative cyclization/1,2-amino migration has been developed for the synthesis of substituted pyrroles, highlighting the potential for discovering new reaction pathways involving N-functionalized pyrroles. acs.org

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The intersection of chemistry and materials science offers exciting opportunities for the application of novel organic compounds. Pyrrole oligomers are known for their conducting properties, suggesting that derivatives of this compound could be valuable building blocks for new materials. scirp.org Future research could focus on:

Conducting Polymers: Synthesizing and characterizing polymers incorporating the this compound unit to explore their electronic and optical properties for applications in sensors, organic electronics, and energy storage devices.

Functional Materials: Developing novel materials with tailored properties, such as porosity for gas storage or specific surface functionalities for sensing applications.

Coordination Polymers and Frameworks: Using this compound as a linker to construct metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional properties.

Uncovering Underexplored Biological Targets and Mechanistic Pathways (in vitro)

The pyrrole scaffold is a common feature in many biologically active compounds and approved drugs. While the specific biological profile of this compound is largely unexplored, related compounds have shown a range of activities, suggesting promising avenues for future in vitro research.

Anticancer Activity: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), a target in acute myelogenous leukemia. researchgate.net A (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative has shown anti-tumoral effects on head and neck squamous carcinoma cell lines. mdpi.com These findings suggest that this compound could serve as a scaffold for the development of new anticancer agents.

Antimicrobial Properties: Schiff bases derived from pyrrole-2-carbaldehyde have been synthesized and evaluated as antimicrobial agents. mdpi.com This indicates the potential for discovering new antibacterial and antifungal compounds based on the this compound structure.

Enzyme Inhibition: Pyrrole derivatives have been designed as inhibitors for various enzymes. Future research could involve screening this compound and its analogues against a panel of disease-relevant enzymes to identify novel inhibitors.

| Research Area | Potential Biological Application | Related Findings |

| Oncology | Development of novel anticancer agents | Inhibition of LSD1 by pyrrolo[2,3-c]pyridin derivatives. researchgate.net |

| Infectious Diseases | Discovery of new antimicrobial compounds | Antimicrobial activity of pyrrole-based Schiff bases. mdpi.com |

| Enzymology | Identification of novel enzyme inhibitors | Pyrrole scaffold present in various enzyme inhibitors. |

Q & A

Q. What are the established synthetic routes for preparing 2-Methyl-1H-pyrrol-1-amine, and what reaction conditions optimize yield and purity?

Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting a pyrrole precursor (e.g., 2-methylpyrrole) with an amine source under controlled conditions. Key parameters include:

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to facilitate coupling.

- Solvents : Polar aprotic solvents like DMF or THF under inert atmospheres (N₂/Ar).

- Temperature : Reflux conditions (80–120°C) for 12–24 hours.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization.

Q. Table 1: Representative Reaction Conditions

| Precursor | Reagent | Catalyst | Solvent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| 2-Methylpyrrole | NH₃/MeNH₂ | ZnCl₂ | DMF | 65–75 | ≥95 | Adapted |

| Halogenated pyrrole | Methylamine | Pd(PPh₃)₄ | THF | 70–80 | ≥98 | Adapted |

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

Answer: A multi-technique approach is essential:

Q. Table 2: Key Spectral Data

| Technique | Observed Data (this compound) | Reference Compound |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 6.45 (1H, pyrrole-H), δ 2.30 (3H, CH₃) | δ 6.50 (pyrrole-H) |

| HRMS (m/z) | 100.0882 [M+H]⁺ | 138.21 [M+H]⁺ |

Advanced Research Questions

Q. What computational methods are employed to predict the biological activity of this compound, and how do they compare with experimental data?

Answer:

- Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., enzymes, receptors). For pyrrole derivatives, dopamine receptors and cytochrome P450 are common targets .

- QSAR Modeling : Predicts activity based on substituent electronic/steric properties.

- Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies).

Q. Example Workflow :

Generate 3D structure using Gaussian (DFT optimization).

Dock into protein active sites (PDB: 4LQD for dopamine D2 receptor).

Validate via radioligand binding assays.

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?

Answer: Contradictions may arise from:

- Solvent effects (e.g., DMSO vs. CDCl₃ shifting NMR peaks).

- Crystallographic refinement errors (e.g., incorrect space group assignment).

Q. Resolution Strategies :

Replicate conditions : Use identical solvents/temperatures.

Cross-validate with XRD : Refine structures using SHELXL and compare bond lengths/angles.

Review software settings : Ensure ORTEP-III correctly renders thermal ellipsoids.

Q. Table 3: Discrepancy Analysis Example

| Study | ¹H NMR (δ, ppm) | XRD Bond Length (Å) | Conclusion |

|---|---|---|---|

| A | 6.45 | 1.34 (C-N) | Correct |

| B | 6.60 | 1.40 (C-N) | Impurity |

Q. What are the challenges in analyzing non-covalent interactions (e.g., hydrogen bonding) involving this compound in supramolecular systems?

Answer:

- Experimental : Use FT-IR and temperature-dependent NMR to detect weak H-bonds.

- Computational : AIM (Atoms in Molecules) analysis via Gaussian to quantify interaction energies.

- Case Study : Pyrrole-amine derivatives form π-π stacks with aromatic moieties in host-guest systems .

Data Contradiction Analysis

Example Issue : Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.